3-(2-chlorophenyl)-N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)-5-methyl-4-isoxazolecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the isoxazole ring might be formed through a cyclization reaction, while the piperazine ring might be introduced through a substitution or coupling reaction. The chloro and trifluoromethyl groups could be added through halogenation reactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. Isoxazole rings can participate in various reactions such as nucleophilic substitutions or additions. Piperazine rings can act as bidentate ligands, binding to metal ions in two places. The chloro and trifluoromethyl groups might be susceptible to nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of nitrogen, oxygen, and halogens in the molecule suggests that it might form hydrogen bonds, affecting its solubility and reactivity. The size and shape of the molecule could influence its boiling and melting points .Scientific Research Applications
Molecular Interaction Studies
- Molecular Interaction with CB1 Cannabinoid Receptor : A study on a compound similar in structure to 3-(2-chlorophenyl)-N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)-5-methyl-4-isoxazolecarboxamide demonstrated its potential as a potent and selective antagonist for the CB1 cannabinoid receptor. The research involved conformational analysis and developed unified pharmacophore models for CB1 receptor ligands, suggesting significant binding interactions with the receptor (Shim et al., 2002).
Synthesis and Antimicrobial Applications
- Synthesis and Antimicrobial Activity : Research on piperazine derivatives, related to the queried compound, showed promise in antimicrobial applications. The study synthesized and evaluated the antimicrobial activity of these derivatives against various bacterial and fungal strains, indicating potential use in developing potent antimicrobials (Patil et al., 2021).
Tritiation Studies
- Tritiation for Research Purposes : A study focused on the synthesis of a compound structurally similar to the queried molecule through processes like iodination and tritiation. This research is crucial in labeling studies and for understanding molecular interactions, especially in cannabinoid receptor studies (Seltzman et al., 2002).
Polymer Synthesis
- Synthesis of Ordered Polymers : Research involving piperazine, a component of the queried compound, was used in the synthesis of ordered polymers, indicating its role in advanced material science and engineering applications (Yu et al., 1999).
Antagonistic and Agonistic Properties
- Antagonist and Agonist Studies : Investigations have been conducted on compounds structurally related to this compound, focusing on their properties as antagonists or agonists at receptors like the CB1 cannabinoid receptor (Landsman et al., 1997).
Future Directions
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2F3N5O2S/c1-12-17(18(30-34-12)14-4-2-3-5-15(14)23)20(33)29-21(35)32-8-6-31(7-9-32)19-16(24)10-13(11-28-19)22(25,26)27/h2-5,10-11H,6-9H2,1H3,(H,29,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNGOOKYGOHXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(=S)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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